2-(3,3-Dimethylbutoxy)-2-phenylacetic acid
Description
2-(3,3-Dimethylbutoxy)-2-phenylacetic acid (CAS: 1498247-91-8) is an ether derivative of phenylacetic acid. Its structure features a phenyl group attached to an acetic acid backbone, with a 3,3-dimethylbutoxy substituent at the α-position.
Properties
IUPAC Name |
2-(3,3-dimethylbutoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)9-10-17-12(13(15)16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDJVUNIOATOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid typically involves the reaction of 2-phenylacetic acid with 3,3-dimethylbutanol under acidic conditions to form the ester intermediate. This intermediate is then hydrolyzed to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutoxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,3-Dimethylbutoxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key structural analogs of 2-(3,3-dimethylbutoxy)-2-phenylacetic acid, highlighting differences in substituents, molecular weights, and physicochemical properties:
*Calculated based on structural formula. †Estimated using standard atomic weights.
Key Observations:
- Substituent Effects: Lipophilicity: Chlorine (e.g., 3,4-dichlorophenoxy) and bromine (sulfonamide analog) substituents increase lipophilicity, which may enhance membrane permeability . Solubility: Methoxy and smaller alkyl groups (e.g., tert-butoxy) improve aqueous solubility compared to bulkier substituents like 3,3-dimethylbutoxy . Steric Hindrance: Bulky groups (e.g., tert-butoxy) may limit binding to flat receptor sites but stabilize interactions with hydrophobic pockets .
Biological Activity
2-(3,3-Dimethylbutoxy)-2-phenylacetic acid (CAS No. 1498247-91-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure incorporates a phenylacetic acid moiety with a 3,3-dimethylbutoxy substituent, which may influence its biological interactions.
1. Enzyme Inhibition
Research has indicated that derivatives of phenylacetic acids can inhibit specific enzymes involved in metabolic pathways. The mechanism often involves competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site.
Table 1: Enzyme Inhibition Potency of Related Compounds
| Compound | IC50 (µM) | Comments |
|---|---|---|
| This compound | TBD | Under investigation |
| Piperidine Derivative A | 5.0 | Effective MenA inhibitor |
| Piperidine Derivative B | 2.0 | Enhanced potency with para-substitution |
2. Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial properties. Studies have shown that related compounds can disrupt bacterial cell walls or interfere with metabolic processes.
Case Study: Antimycobacterial Activity
A study evaluating various piperidine derivatives found that modifications to the alkyl group significantly influenced antimicrobial efficacy against Mycobacterium tuberculosis. The presence of the dimethylbutoxy group was noted to enhance activity compared to simpler analogs.
3. Anti-inflammatory Effects
Preliminary investigations have suggested that this compound may exhibit anti-inflammatory properties similar to other phenylacetic acid derivatives. The exact mechanism is still under investigation but may involve modulation of inflammatory pathways.
Potency Variability
Variations in substituents on the phenyl ring and alkyl chain lead to diverse biological activities. Systematic exploration of analogs is necessary to optimize efficacy.
The compound may exert effects through competitive inhibition mechanisms, as observed in other known derivatives. Further studies are required to elucidate specific molecular targets and pathways involved.
Therapeutic Potential
Given its promising activity against certain enzymes and pathogens, there is potential for development into therapeutic agents targeting infectious diseases and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
